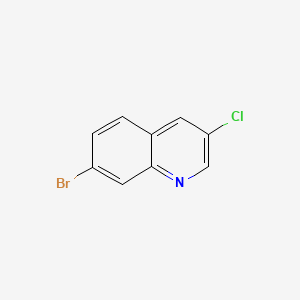

7-溴-3-氯喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

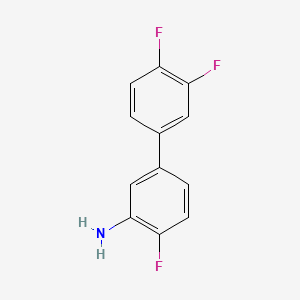

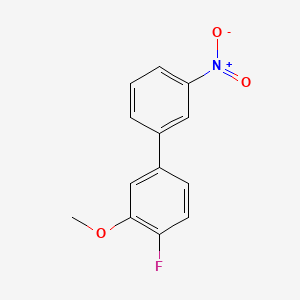

7-Bromo-3-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

科学研究应用

抗疟活性

喹啉衍生物,包括7-溴-3-氯喹啉,已被研究用于其抗疟潜力。这些化合物干扰疟原虫的血液毒素解毒过程,抑制其生长和存活。 研究人员正在探索其对耐药菌株的疗效以及作为新型抗疟药物的潜力 .

抗炎特性

喹啉通过调节免疫反应表现出抗炎作用。 7-溴-3-氯喹啉可能抑制促炎细胞因子和酶,使其与类风湿性关节炎、炎症性肠病和自身免疫性疾病等疾病相关 .

抗癌活性

喹啉类化合物已显示出作为抗癌剂的潜力。研究人员正在研究它们对癌细胞增殖、凋亡和转移的影响。 7-溴-3-氯喹啉可以探索其在特定癌症类型的潜力 .

光物理应用

喹啉以其光物理特性而闻名,包括荧光和磷光。研究人员正在研究它们在有机发光二极管 (OLED)、传感器和成像剂中的应用。 7-溴-3-氯喹啉的独特结构可能有助于这些应用 .

金属螯合与配位化学

喹啉衍生物可以与金属离子形成稳定的络合物。7-溴-3-氯喹啉可以作为配体,与过渡金属结合。 这种络合物在催化、材料科学和配位化学中得到应用 .

合成砌块

喹啉在有机合成中用作通用的合成砌块。研究人员利用它们来创建更复杂的分子,例如药物、农用化学品和功能材料。 7-溴-3-氯喹啉的反应性使其在各种合成路线中具有价值 .

作用机制

Target of Action

7-Bromo-3-chloroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bioactivity and are used as a core template in drug design . .

Mode of Action

Quinoline derivatives like chloroquine are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to continue to accumulate toxic heme, leading to the death of the parasite

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways, leading to their broad spectrum of bioactivity .

Pharmacokinetics

It’s known that the compound has a molecular weight of 2425 , which could influence its pharmacokinetic properties.

Result of Action

Quinoline and its derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

It’s known that the compound is a pale-yellow to yellow-brown solid and should be stored in a sealed, dry environment at room temperature .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-chloroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 7-Bromo-3-chloroquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Types of Reactions:

Substitution Reactions: 7-Bromo-3-chloroquinoline can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation using potassium permanganate can yield quinoline N-oxide derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where

属性

IUPAC Name |

7-bromo-3-chloroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYJYLFQWBXBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693840 |

Source

|

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-62-1 |

Source

|

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)